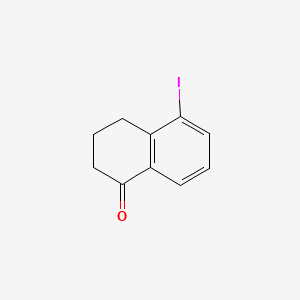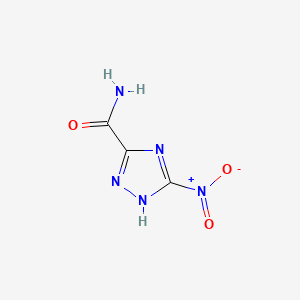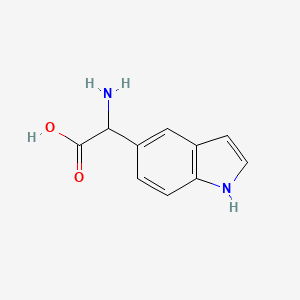
2-Amino-2-(1H-indol-5-yl)acetic acid
Descripción general
Descripción
“2-Amino-2-(1H-indol-5-yl)acetic acid” is a chemical compound with the CAS Number: 108763-43-5 . It has a molecular weight of 190.2 and its IUPAC name is amino(1H-indol-5-yl)acetic acid . It is a solid substance and is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(1H-indol-5-yl)acetic acid” is 1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Amino-2-(1H-indol-5-yl)acetic acid” is a solid substance . It is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, such as “2-Amino-2-(1H-indol-5-yl)acetic acid”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .
Biologically Active Compounds
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
Indole-Containing Metal Complexes
Indole-containing metal complexes have significant biological and pharmacological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Inhibition of RIPK1
The compound “2-Amino-2-(1H-indol-5-yl)acetic acid” has been found to potently inhibit RIPK1, a protein kinase that plays a critical role in programmed necrosis . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Enhancing Pro-Inflammatory Cytokine Expression
The compound DPIE, which contains an indole ring, has been found to enhance pro-inflammatory cytokine expression in IL-1β-stimulated human periodontal ligament cells . This suggests potential applications in immunomodulation .
Anti-HIV-1 Applications
Indole derivatives have been reported to have potential anti-HIV-1 applications . A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as an anti-HIV-1 .
Mecanismo De Acción
Target of Action
2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 2-Amino-2-(1H-indol-5-yl)acetic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-2-(1H-indol-5-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
This compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-2-(1H-indol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJJDZBNTOYJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711574 | |
| Record name | Amino(1H-indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108763-43-5 | |
| Record name | Amino(1H-indol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

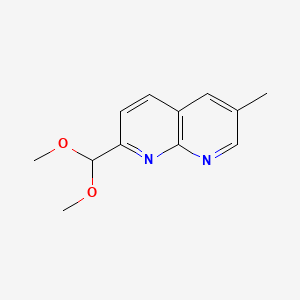
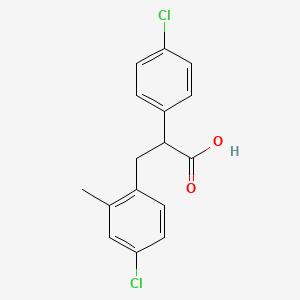

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
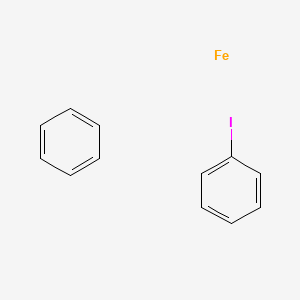
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
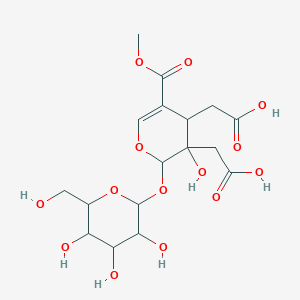
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
